Mass Spectrometric Separation: Distinct +10 Da Shift Enables Interference-Free Quantitation of 1,5-Dibromopentane
The perdeuterated 1,5-dibromopentane-d10 provides a nominal mass shift of +10 Da relative to the unlabeled analyte (C₅H₁₀Br₂, exact mass 229.93 Da). This shift, resulting from the substitution of all ten hydrogens with deuterium, creates a fully separated isotopic cluster in the mass spectrum, enabling distinct selected reaction monitoring (SRM) transitions in triple quadrupole MS. In contrast, a less extensively labeled analog (e.g., -d₄) provides only a +4 Da shift, which may overlap with naturally occurring ¹³C and ⁸¹Br isotopic peaks of the analyte, reducing analytical specificity .
| Evidence Dimension | Nominal Mass Shift in Mass Spectrometry |
|---|---|
| Target Compound Data | +10 Da (MW 240.00 g/mol, Br(CD₂)₅Br) |
| Comparator Or Baseline | Unlabeled 1,5-dibromopentane (MW 229.94 g/mol, 0 Da shift); Partial deuterated analog 1,5-dibromopentane-d₄ (MW 233.97 g/mol, +4 Da shift) |
| Quantified Difference | Target offers a +10 Da mass separation vs. analyte; comparator offers +4 Da (suboptimal separation from natural abundance M+2 and M+4 peaks) |
| Conditions | ESI+ or APCI+ MS detection; LC-MS/MS quantitation of brominated alkanes in biological or environmental matrices. |
Why This Matters
This distinct +10 Da mass shift ensures baseline-resolved detection windows in MRM or HRMS, eliminating crosstalk and matrix interference, a critical requirement for achieving <15% CV in regulated bioanalysis.
